Propanoic acid, 2,2-dichloro-, heptyl ester
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Overview
Description
Propanoic acid, 2,2-dichloro-, heptyl ester is an organic compound with the molecular formula C10H18Cl2O2 It is an ester derived from propanoic acid and heptyl alcohol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, heptyl ester typically involves the esterification of 2,2-dichloropropanoic acid with heptyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dichloro-, heptyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,2-dichloropropanoic acid and heptyl alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of phase transfer catalysts.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and heptyl alcohol.
Reduction: 2,2-dichloropropanol and heptyl alcohol.
Substitution: Products depend on the nucleophile used (e.g., 2-azido-2-chloropropanoic acid with sodium azide).
Scientific Research Applications
Propanoic acid, 2,2-dichloro-, heptyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dichloro-, heptyl ester involves its interaction with specific molecular targets. The ester can be hydrolyzed in vivo to release 2,2-dichloropropanoic acid, which can then interact with enzymes or other proteins. The chlorine atoms on the propanoic acid moiety can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, heptyl ester: Similar structure but lacks the chlorine atoms.
Propanoic acid, 2-methyl-, heptyl ester: Contains a methyl group instead of chlorine atoms.
Propanoic acid, 2,2-dimethyl-, heptyl ester: Contains two methyl groups instead of chlorine atoms.
Uniqueness
Propanoic acid, 2,2-dichloro-, heptyl ester is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This structural feature imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity.
Properties
CAS No. |
89876-38-0 |
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Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
heptyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-3-4-5-6-7-8-14-9(13)10(2,11)12/h3-8H2,1-2H3 |
InChI Key |
REEPEUZCQJPKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(C)(Cl)Cl |
Origin of Product |
United States |
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